(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-1-(2,3-DICHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diazinane ring, a furan ring, and multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core diazinane ring. The process may include:
Formation of the Diazinane Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furan ring.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chlorophenyl and nitrophenyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Biological Probes: Utilized in studying biological pathways.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating diseases.
Industry
Chemical Manufacturing: Used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-1-(2,3-DICHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-THIOXO-1,3-DIAZINANE-4,6-DIONE
- **(5Z)-1-(2,3-DICHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-OXO-1,3-DIAZINANE-4,6-DIONE
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H13Cl2N3O5S |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
(5Z)-1-(2,3-dichlorophenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H13Cl2N3O5S/c1-11-9-12(27(30)31)5-7-14(11)18-8-6-13(32-18)10-15-20(28)25-22(33)26(21(15)29)17-4-2-3-16(23)19(17)24/h2-10H,1H3,(H,25,28,33)/b15-10- |
InChI Key |
RGNWORZEITWCEX-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.